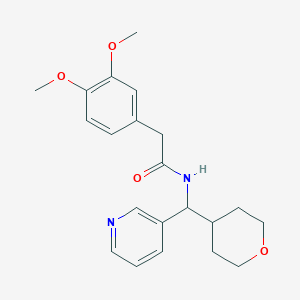

![molecular formula C16H18N4O5S B2884508 N-(2-(叔丁基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-硝基苯甲酰胺 CAS No. 449784-05-8](/img/structure/B2884508.png)

N-(2-(叔丁基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazole, a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The other functional groups attached to this ring would determine the specific properties of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the degree of conjugation in the molecule, and the overall molecular size and shape .科学研究应用

神经保护研究

N-(2-(叔丁基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-硝基苯甲酰胺以及类似化合物因其神经保护特性而受到研究。对与所讨论化合物在结构上相关的硝酮(如 α-苯基-N-叔丁基硝酮 (PBN)、S-PBN 和 NXY-059)进行的研究表明了它们在各种神经保护啮齿动物模型中的有效性。这些硝酮已证明具有形成自由基加合物和防止水杨酸氧化的能力,表明它们在治疗神经系统疾病中的潜力 (Maples, Ma, & Zhang, 2001)。

光谱和结构表征

N-(2-(叔丁基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-硝基苯甲酰胺等化合物的な光谱和结构特征对于理解它们在科学研究中的应用至关重要。涉及类似对硝基苯甲酰胺化合物的合成和表征的研究提供了对它们的分子几何构型和振动频率的见解。这些特征是使用密度泛函理论 (DFT)、核磁共振 (NMR) 和红外光谱 (IR) 等技术确定的 (Arslan, Kazak, & Aydın, 2015)。

抗菌活性

N-(2-(叔丁基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-硝基苯甲酰胺的某些衍生物,特别是 N-(吡唑-5-基)-2-硝基苯甲酰胺,因其抗菌特性而受到研究。这些化合物在经过特定的化学反应后,会根据其取代模式表现出不同的化学行为。已经评估了它们对念珠菌属白色念珠菌和大肠杆菌等各种微生物的 "体外" 生长抑制活性,显示出在抗菌应用中的潜力 (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992)。

作用机制

Target of Action

The primary target of this compound is a serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

The compound interacts with its target through key structural elements. An aromatic ring attached to the N-2 of the pyrazole nucleus provides important pi-CH (2) interactions with the kinase . This interaction likely influences the compound’s ability to bind to the kinase and exert its effects.

Biochemical Pathways

The compound’s interaction with the serine/threonine kinase can affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cellular responses.

Result of Action

The compound’s action on the serine/threonine kinase within the MAP kinase pathway can lead to changes in cellular processes such as growth and differentiation. In a study, similar compounds showed anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects. For instance, Nitric oxide (NO) can act as an anti-inflammatory agent under physiological environment but acts as a pro-inflammatory mediator under pathological environment .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(11-8-26(24,25)9-12(11)18-19)17-15(21)10-6-4-5-7-13(10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWNFDINXCNBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)

![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)

![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)

![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)

![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2884442.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)